molecular formula C17H28OS B053067 Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester CAS No. 340701-35-1

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester

Cat. No.: B053067
CAS No.: 340701-35-1
M. Wt: 280.5 g/mol
InChI Key: HCAXFXKDAVLSIG-NCZFFCEISA-N
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Description

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is a sulfur-containing isoprenoid derivative characterized by a thioester linkage between an acetyl group and a farnesyl chain (3,7,11-trimethyldodeca-2,6,10-triene). The (2E,6E) stereochemistry denotes trans-configurations at the 2,6-diene positions, which are critical for its structural rigidity and biochemical interactions. This compound is synthetically derived via stereochemically controlled methods, as seen in the preparation of presqualene alcohol analogs . Its reactivity and biological activity are influenced by the thioester group, which distinguishes it from oxygen-based esters and phosphate-linked isoprenoids.

Properties

IUPAC Name

S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAXFXKDAVLSIG-NCZFFCEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC(=O)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is a thioester compound with the molecular formula C17H28OS and a molecular weight of 280.5 g/mol. This compound is part of a broader class of thioesters that have garnered interest in various fields due to their biological activity and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The structure of this compound features a sulfur atom replacing the oxygen in the ester group. This unique configuration contributes to its reactivity and biological properties. The compound is characterized by its long hydrocarbon chain and multiple double bonds, which may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC17H28OS
Molecular Weight280.5 g/mol
CAS Number340701-35-1

Antimicrobial Properties

Research indicates that thioesters, including thioacetic acid derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that S-esters of thiocarboxylic acids can inhibit the growth of various microorganisms, particularly fungi. This activity is attributed to the chemical structure of these compounds which allows them to interact effectively with microbial membranes .

Case Study: Antifungal Activity
A study exploring the antifungal properties of thiocarboxylic acid derivatives revealed that certain S-esters demonstrated potent fungicidal activity against common fungal strains. The structure-activity relationship indicated that modifications in the alkyl chain length and saturation level significantly affected their efficacy.

Role in Drug Delivery Systems

Thioacetic acid derivatives are being investigated for their potential in drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable for functionalizing surfaces in biomedical applications. For example, compounds derived from thioctic acid have been synthesized for use in targeted drug delivery systems and imaging techniques.

Research Findings: Drug Delivery Applications
A recent study highlighted the successful use of thioacetic acid derivatives in creating gold nanoparticles for targeted drug delivery. The functionalization process increased the stability and bioavailability of therapeutic agents encapsulated within these nanoparticles.

The biological activity of this compound can be attributed to its electrophilic nature due to the carbonyl carbon's reactivity. This allows it to participate in nucleophilic attacks by various biological molecules, potentially leading to significant biochemical interactions that can alter cellular processes.

Scientific Research Applications

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester has demonstrated notable biological activities:

  • Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) :
    • This compound acts as an inhibitor of Icmt, a protein involved in the post-translational modification of proteins that play crucial roles in cell signaling and cancer progression. The inhibition of Icmt is being explored as a potential strategy for anticancer drug development .

Pharmacological Research

The compound's structure suggests potential applications in drug design and development:

  • Anticancer Drug Development :
    • Due to its ability to inhibit Icmt, researchers are investigating thioacetic acid derivatives as possible candidates for new anticancer therapies. The modulation of protein function through Icmt inhibition could lead to decreased tumor growth and improved patient outcomes .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry:

  • Synthesis of Other Compounds :
    • It can be utilized in the synthesis of more complex molecules due to its reactive thioester functional group. This property enables chemists to explore various synthetic routes and develop novel compounds with desired biological activities .

Case Study 1: Icmt Inhibition and Cancer Therapy

A study published in a peer-reviewed journal highlighted the efficacy of thioacetic acid derivatives in inhibiting Icmt activity in vitro. The results indicated a significant reduction in the proliferation of cancer cell lines treated with these compounds compared to controls. The study emphasized the potential for developing these inhibitors into therapeutic agents for cancer treatment.

Case Study 2: Synthetic Applications

Research conducted by a team at a leading university focused on synthesizing novel thioester compounds using this compound as a precursor. The findings demonstrated successful reactions leading to products with enhanced biological activities and improved pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxygen-Based Esters

a. Ethyl (2E,6E)-3,7,11-Trimethyl-dodeca-2,6,10-trienoate (Compound 39)
  • Structure : Features an oxygen ester linkage instead of sulfur.
  • Synthesis : Used as a precursor for presqualene esters (e.g., compounds 49 and 50) through controlled stereochemical pathways .
  • Reactivity : Oxygen esters are less reactive toward nucleophiles compared to thioesters, making them more stable under physiological conditions.
  • Biological Role: Primarily serves as intermediates in terpenoid biosynthesis rather than direct bioactivity.
b. Methyl Farnesoate
  • Structure: (2E,6E)-3,7,11-Trimethyl-dodeca-2,6,10-trienoic acid methyl ester, lacking the thioester group .
  • Natural Occurrence : Found in plant essential oils and insect pheromones.
  • Function : Acts as a juvenile hormone precursor in arthropods. The absence of sulfur reduces its electrophilicity, limiting its utility in enzyme inhibition compared to thioesters.

Thioester Derivatives

a. S-Farnesyl-L-Cysteine Methyl Ester (CAS 125741-64-2)
  • Structure : Combines a farnesyl chain with a cysteine methyl ester via a thioether linkage .
  • Biological Relevance : Mimics post-translationally modified proteins involved in membrane anchoring (e.g., Ras proteins).
  • Solubility: Soluble in water and ethanol (up to 50 mM), contrasting with the hydrophobic nature of thioacetic acid derivatives .
b. Salirasib (Farnesylthiosalicylic Acid)
  • Structure : Features a thiosalicylic acid group instead of thioacetic acid, attached to the farnesyl chain .
  • Activity : Inhibits Ras protein signaling by competing with farnesyl pyrophosphate (FPP), showing promise in cancer research. The aromatic ring enhances protein binding affinity compared to acetyl-based thioesters .

Phosphate-Linked Isoprenoids

a. Farnesyl Pyrophosphate (FPP)
  • Structure : Pyrophosphate ester of the same farnesyl chain .
  • Biological Role : Key substrate for prenyltransferases in protein prenylation. The high polarity of the pyrophosphate group facilitates enzyme recognition, unlike the apolar thioester .
  • Stability : Prone to enzymatic hydrolysis, whereas thioesters resist phosphatase activity.

Brominated and Functionalized Analogs

a. (2E,6E)-10-Bromo-11-Hydroxy-3,7,11-Trimethyldodeca-2,6-Dienyl Acetate (Compound 18)
  • Structure : Brominated derivative of the farnesyl acetate backbone .
  • Synthesis : Produced via bromination of E,E-farnesyl acetate, introducing a hydroxyl group at C-11.
  • Utility : Serves as a precursor for epoxide formation in terpene synthesis, highlighting the versatility of the farnesyl scaffold .

Physicochemical and Functional Comparison

Reactivity

  • Thioesters vs. Esters : Thioesters exhibit higher electrophilicity due to the weaker C-S bond (vs. C-O), enabling participation in acyl transfer reactions. This property is exploited in enzyme inhibition (e.g., Salirasib’s Ras targeting) .
  • Phosphate Esters : Polar and enzyme-labile, FPP is unsuitable for stable inhibition but critical in biosynthesis .

Solubility and Stability

  • Thioacetic Acid Derivatives : Generally hydrophobic, requiring organic solvents (e.g., DMSO) for dissolution .
  • Cysteine-Based Thioesters: Enhanced water solubility due to the amino acid moiety .
  • Degradation : Thioesters are susceptible to hydrolysis under alkaline conditions, necessitating careful storage .

Preparation Methods

Reaction Conditions

  • Catalysts : Acidic or basic conditions facilitate the reaction. Phosphoric acid in acetonic solutions (0.01–0.5 mol%) is effective for minimizing side reactions.

  • Temperature : Elevated temperatures (120–180°C) enhance reaction rates, with optimal yields observed at 140–160°C.

  • Solvents : Polar aprotic solvents like acetone or tetrahydrofuran (THF) improve solubility and reaction homogeneity.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation of thioacetic acid generates a thioacetate anion.

  • The anion attacks the electrophilic carbon of the farnesyl derivative’s hydroxyl group.

  • Water elimination forms the thioester bond.

Example Protocol :

  • Combine (2E,6E)-farnesol (1 equiv) with thioacetic acid (1.2 equiv) in acetone.

  • Add 0.1 mol% H₃PO₄ and reflux at 140°C for 16 hours under nitrogen.

  • Isolate the product via fractional distillation (0.03–0.02 mbar).

Nucleophilic Substitution with Thioacetate Salts

This method employs alkali metal thioacetates (e.g., potassium thioacetate) reacting with farnesyl halides. It is advantageous for avoiding acidic conditions that may degrade sensitive terpenoid structures.

Key Steps

  • Halide Preparation : Convert (2E,6E)-farnesol to its bromide or chloride using PBr₃ or SOCl₂.

  • Substitution Reaction : React the halide with potassium thioacetate in anhydrous DMF at 25–60°C.

Optimization Parameters

  • Stoichiometry : A 1:1.1 molar ratio of farnesyl halide to thioacetate ensures complete conversion.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 9:1) removes unreacted halides.

Yield Considerations :

  • Enzymatic farnesylation of thiols achieves ~45% yield, but chemical methods may exceed 80% under optimized conditions.

Acid-Catalyzed Condensation Reactions

Condensation between preformed thioacetic acid derivatives and farnesyl precursors offers a route to control stereochemistry.

Isopropenylmethyl Ether (IPM) Approach

  • Reactants : Nerolidol derivatives and IPM.

  • Conditions : H₃PO₄ (0.5 mol%) in refluxing acetone (140°C, 16 hours).

  • Stereoselectivity : Maintains (2E,6E) configuration with >90% purity post-distillation.

Advantages :

  • IPM acts as both solvent and acylating agent.

  • Reduced side products compared to traditional acetylation.

Purification and Characterization

Fractional Distillation

  • Pressure : 0.02–0.05 mbar.

  • Temperature Gradient :

    • Low-boiling impurities: 40–100°C.

    • Product: 118–127°C (bath temperature 140°C).

Spectroscopic Validation

  • IR : Strong C=O stretch at 1680–1700 cm⁻¹.

  • MS : Molecular ion peak at m/z 280.5 (C₁₇H₂₈OS).

  • NMR :

    • ¹H : δ 5.1–5.3 ppm (olefinic protons), δ 2.3 ppm (S–CH₂).

    • ¹³C : δ 195.5 ppm (C=O), δ 120–130 ppm (C=C).

Comparative Analysis of Methods

MethodConditionsYieldPurityReference
Direct ThioacetylationH₃PO₄, 140°C, 16 hrs~80%>90%
Nucleophilic SubstitutionKSAc, DMF, 60°C~75%85–90%
IPM CondensationH₃PO₄, acetone, 140°C~86%>95%

Q & A

Q. What are the established synthetic routes for Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling thioacetic acid derivatives with prenyl alcohols or bromides. For example:

  • Stepwise esterification : Reacting (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienol with thioacetic acid in the presence of activating agents (e.g., DCC, DMAP) under anhydrous conditions.
  • Bromide substitution : Using prenyl bromides (e.g., (2E,6E)-10-bromo derivatives) with thioacetate salts in polar aprotic solvents like DMF or THF.
    Optimization strategies include:
  • Temperature control (0–25°C) to minimize side reactions like oxidation or isomerization .
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product as a yellow oil .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm double-bond geometry (2E,6E) and methyl group positions. For example, characteristic olefinic proton signals at δ 5.0–5.5 ppm and methyl groups at δ 1.6–2.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₂₆OS₂, exact mass 310.1432) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 40°C; store at –20°C in amber vials to prevent oxidation of thioester and conjugated dienes .
  • Solvent compatibility : Stable in DMSO (40 mg/mL) but hydrolyzes in aqueous solutions within 24 hours .

Advanced Research Questions

Q. What biological targets or pathways are influenced by this compound, and what mechanistic insights exist?

  • Prenylation mimicry : Competes with farnesyl diphosphate (FPP) in protein prenylation, inhibiting enzymes like farnesyltransferase. This disrupts Ras protein membrane localization, a mechanism observed in analogs like Salirasib (FTS) .
  • Mitochondrial effects : Derivatives like Ferulenol inhibit succinate ubiquinone reductase (Complex II), inducing mitochondrial permeability transition pore (mPTP) opening .

Q. How do stereochemical variations in the prenyl chain affect biological activity?

  • Stereoisomer synthesis : Epimerization at C-2 (e.g., presqualene alcohol analogs) alters binding affinity to enzymes. For example, (2R)-isomers show 10-fold higher inhibitory activity against farnesyltransferase than (2S)-isomers .
  • Activity correlation : (2E,6E)-geometry is critical for mimicking natural FPP substrates, while (2Z)-isomers exhibit reduced potency .

Q. What computational methods are used to model interactions between this compound and its targets?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to farnesyltransferase’s hydrophobic pocket, with key interactions at Cys299 and Tyr361 residues .
  • MD simulations : Molecular dynamics (GROMACS) assess conformational stability of the thioester-prenyl complex in lipid bilayers .

Q. How can structural modifications enhance solubility or bioavailability for in vivo studies?

  • Polar group addition : Introducing hydroxyl or carboxyl groups (e.g., Salirasib derivatives) improves aqueous solubility from <1 mg/mL to >10 mg/mL .
  • Prodrug strategies : Methyl ester hydrolysis in vivo increases bioavailability, as seen in S-farnesyl-L-cysteine methyl ester analogs .

Data Contradiction Analysis

Q. Discrepancies in reported enzymatic inhibition potencies: How can researchers reconcile these?

  • Source variability : Differences in enzyme sources (e.g., recombinant vs. native) and assay conditions (e.g., pH, cofactors) impact IC₅₀ values. For example, Ferulenol’s IC₅₀ for Complex II ranges from 2 µM (isolated mitochondria) to 10 µM (purified enzyme) .
  • Structural analogs : Minor modifications (e.g., bromination at C-10) drastically alter activity, necessitating rigorous batch-to-batch characterization .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Reactant of Route 2
Reactant of Route 2
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester

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